
quantitative comparison of NanoBiT and BRET
assay sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SmBiT Tag

Cat. No.: B15602181 Get Quote

A Quantitative Comparison of NanoBiT® and NanoBRET® Assay Sensitivity

For researchers studying protein-protein interactions (PPIs) and target engagement in live

cells, choosing the right assay system is critical for generating robust and reliable data. Among

the leading technologies are the NanoBiT® (NanoLuc® Binary Technology) and NanoBRET®

(Bioluminescence Resonance Energy Transfer) assays, both developed by Promega. This

guide provides an objective, data-driven comparison of their sensitivity, supported by

experimental data and detailed protocols, to aid researchers in selecting the optimal assay for

their needs.

Overview of NanoBiT® and NanoBRET®
Technologies
NanoBiT® is a structural complementation reporter system. It utilizes two subunits of the bright

NanoLuc® luciferase: a large subunit (LgBiT, 18 kDa) and a small subunit (SmBiT, 1.3 kDa).

These subunits have a low affinity for each other and are fused to the proteins of interest.

When the target proteins interact, LgBiT and SmBiT are brought into proximity, reconstituting a

functional NanoLuc® enzyme and generating a luminescent signal.[1][2] This system is

particularly noted for its ability to detect interactions at low expression levels and to monitor the

association and dissociation of proteins in real time.[3][4]

NanoBRET®, on the other hand, is a proximity-based assay that measures energy transfer

from a bioluminescent donor to a fluorescent acceptor.[5] In this system, one protein of interest
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is fused to the NanoLuc® luciferase (the donor), while the other is fused to a HaloTag® protein,

which is then labeled with a red-shifted fluorescent ligand (the acceptor).[1][5] When the

proteins interact, bringing the donor and acceptor within 10 nm of each other, energy is

transferred from the NanoLuc® to the fluorescent acceptor, resulting in a detectable BRET

signal.[1] The optimized spectral separation between the donor and acceptor minimizes

background and improves the signal-to-noise ratio compared to other BRET methods.[1]

Quantitative Comparison of Assay Performance
The sensitivity and suitability of an assay for high-throughput screening are often evaluated

using metrics such as the signal-to-background ratio and the Z'-factor. The following tables

summarize the quantitative performance of NanoBiT® and NanoBRET® assays based on

available experimental data.

Assay

Parameter
NanoBiT® NanoBRET®

Reference

System
Source

EC50 (EGF-

induced

interaction)

11 ng/mL 14 ng/mL EGFR/GRB2 [6]

Z'-Factor > 0.5 > 0.5 EGFR/GRB2 [6]

Z'-Factor Not Reported > 0.5 Myc-Max [7]

Table 1: Comparative performance metrics for NanoBiT® and NanoBRET® assays in specific

protein-protein interaction studies.

Signaling Pathway and Assay Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams

illustrate a key signaling pathway and the general workflows for both assays.
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Experimental Workflows

Detailed Experimental Protocols
The following are generalized protocols for performing NanoBiT® and NanoBRET® protein-

protein interaction assays. Optimization for specific cell types and protein pairs is

recommended.

NanoBiT® Protein-Protein Interaction Assay Protocol
Materials:

Mammalian expression vectors for LgBiT and SmBiT fusions

Mammalian cell line of choice

Cell culture medium and reagents

Transfection reagent

White, opaque 96-well or 384-well assay plates

Nano-Glo® Live Cell Assay System

Luminometer

Procedure:

Vector Construction: Clone the cDNAs for the proteins of interest into the NanoBiT® vectors

to create fusions with LgBiT and SmBiT. It is advisable to create both N- and C-terminal

fusions to determine the optimal orientation.

Cell Culture and Transfection:

One day prior to transfection, seed cells in a 6-well plate at a density that will result in 50-

80% confluency on the day of transfection.
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Co-transfect the cells with the LgBiT and SmBiT fusion constructs using a suitable

transfection reagent according to the manufacturer's instructions. A 1:1 ratio of the

plasmids is a good starting point, but optimization may be required.

Incubate for 24-48 hours post-transfection.

Assay Plate Preparation:

Trypsinize and resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium

or other suitable medium.

Dispense the cell suspension into a white, opaque multi-well plate.

Signal Detection:

Equilibrate the plate to room temperature for approximately 15 minutes.

Prepare the Nano-Glo® Live Cell Reagent according to the product manual.

Add the reagent to each well (e.g., 25 µL for a 96-well plate).

Briefly shake the plate to ensure mixing.

Measure luminescence using a plate-reading luminometer.

NanoBRET® Protein-Protein Interaction Assay Protocol
Materials:

Mammalian expression vectors for NanoLuc® and HaloTag® fusions

Mammalian cell line of choice

Cell culture medium and reagents

Transfection reagent

White, opaque 96-well or 384-well assay plates
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HaloTag® NanoBRET® 618 Ligand

NanoBRET® Nano-Glo® Substrate

Plate reader capable of measuring dual-filtered luminescence (460nm and >600nm)

Procedure:

Vector Construction: Clone the cDNAs for the proteins of interest into the NanoLuc® and

HaloTag® vectors. As with NanoBiT®, creating both N- and C-terminal fusions is

recommended.

Cell Culture and Transfection:

Follow the same procedure as for the NanoBiT® assay for cell seeding and transfection.

An optimized ratio of acceptor (HaloTag®) to donor (NanoLuc®) plasmid is often required,

with a 10:1 ratio being a common starting point.

Incubate for 24 hours post-transfection.

Assay Plate Preparation and Ligand Labeling:

Trypsinize and resuspend the transfected cells.

Add the HaloTag® NanoBRET® 618 Ligand to the cell suspension at the desired final

concentration (e.g., 100 nM) and incubate at 37°C for 30-60 minutes.

Dispense the labeled cell suspension into a white, opaque multi-well plate. Include "no

ligand" control wells.

Signal Detection and Data Analysis:

Equilibrate the plate to room temperature.

Add the NanoBRET® Nano-Glo® Substrate to all wells.

Measure the donor emission at ~460nm and the acceptor emission at >600nm using a

luminometer equipped with the appropriate filters.[1]
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Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

Calculate the corrected BRET ratio by subtracting the average raw BRET ratio of the "no

ligand" control wells from the raw BRET ratios of the experimental wells.

Conclusion
Both NanoBiT® and NanoBRET® are highly sensitive and robust assays for studying protein-

protein interactions in live cells. The choice between them often depends on the specific

experimental goals and available instrumentation.

NanoBiT® offers a straightforward, luminescence-based readout that is well-suited for kinetic

studies of protein association and dissociation due to the reversible nature of the

LgBiT/SmBiT interaction.[2] Its high sensitivity makes it ideal for detecting interactions

involving proteins expressed at low, near-physiological levels.[4]

NanoBRET® provides a ratiometric output that can be less susceptible to variations in cell

number and expression levels. The improved spectral separation of the NanoLuc® donor

and the red-shifted HaloTag® acceptor results in a high signal-to-noise ratio.[1] This assay

requires a plate reader with specific filter sets for dual-emission detection.[1]

For high-throughput screening applications, both assays have demonstrated their utility with Z'-

factors greater than 0.5, indicating excellent assay quality.[6] Ultimately, the specific biology of

the protein interaction under investigation may favor one technology over the other, and

empirical testing is often the best approach to determine the most suitable assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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